Piperidine-3-boronic acid pinacol ester
Overview
Description
Boronic esters, such as Piperidine-3-boronic acid pinacol ester, are valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Synthesis Analysis
While specific synthesis methods for Piperidine-3-boronic acid pinacol ester are not available, boronic esters are generally prepared through borylation approaches . Protodeboronation, the removal of the boron group, is a key transformation in the use of these compounds .Chemical Reactions Analysis
Boronic esters are known for their role in Suzuki-Miyaura coupling reactions . They can also undergo protodeboronation, a process that involves the removal of the boron group .Physical And Chemical Properties Analysis
The physical and chemical properties of Piperidine-3-boronic acid pinacol ester would be influenced by its specific molecular structure. Boronic esters are generally stable and readily prepared .Scientific Research Applications
Piperidine-3-boronic acid pinacol ester derivatives are useful in Suzuki-Miyaura coupling reactions. These reactions are instrumental in synthesizing N-heterocyclic compounds, as demonstrated by Occhiato, Lo Galbo, and Guarna (2005) (Occhiato, Lo Galbo, & Guarna, 2005).
The pinacolboronate esters are widely used in Suzuki coupling for connecting organic building blocks in complex molecule synthesis. Challenges in analyzing these esters due to their hydrolysis properties have been studied by Zhong et al. (2012) (Zhong et al., 2012).
A photoinduced borylation protocol for converting haloarenes directly to boronic acids and esters, which are critical in organic chemistry, molecular sensors, and drug discovery, has been developed by Mfuh et al. (2017) (Mfuh et al., 2017).
Touré et al. (2003) described a three-component aza[4+2]/allylboration reaction using boronohydrazonodienes, including those derived from 3-boronoacrolein pinacol ester, for synthesizing polysubstituted alpha-hydroxyalkyl piperidines (Touré et al., 2003).
Huang et al. (2010) studied the formation of exciplexes involving pyridinium boronic acids and phenyl groups linked by propylene, where pinacol plays a role in increasing Lewis acidity (Huang et al., 2010).
Achilli et al. (2013) explored the susceptibility to hydrolysis of phenylboronic pinacol esters, important in drug design and neutron capture therapy, under physiological conditions (Achilli et al., 2013).
Patel et al. (2016) developed an efficient synthesis method for a boronic acid compound starting from a pinacol boronic ester, highlighting its use in pharmaceutical synthesis (Patel et al., 2016).
Duran et al. (2006) developed a fast liquid chromatography method for analyzing pharmaceutical-related boronic acid and boronic pinacol ester functionalized compounds (Duran et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BNO2/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h9,13H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKRUOMSWUJNBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine-3-boronic acid pinacol ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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